Quercetin 3,7-diglucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

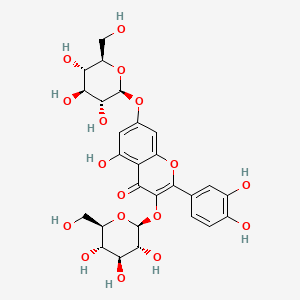

Quercetin 3,7-di-O-beta-D-glucoside is a quercetin O-glucoside that is quercetin with two beta-D-glucosyl residues attached at positions 3 and 7. It has a role as a plant metabolite. It is a quercetin O-glucoside, a beta-D-glucoside, a monosaccharide derivative, a trihydroxyflavone and a polyphenol.

科学研究应用

Health Benefits

Quercetin and its glycosides have been studied extensively for their health-promoting properties. Research indicates that quercetin 3,7-diglucoside may contribute to:

- Antioxidant Activity : Quercetin is recognized for its ability to scavenge free radicals and reduce oxidative stress in the body. Its antioxidant capacity is enhanced when hydroxyl groups are substituted by glucose moieties at specific positions on the quercetin structure .

- Anti-inflammatory Effects : Studies suggest that quercetin can modulate inflammatory pathways, potentially aiding in the management of chronic inflammatory conditions .

- Cardiovascular Health : Regular consumption of quercetin-rich foods may lower blood pressure and improve endothelial function, contributing to better cardiovascular health .

Anticancer Properties

This compound has shown promise in cancer research:

- Induction of Apoptosis : Research has demonstrated that quercetin can induce apoptosis in various cancer cell lines. For instance, this compound has been associated with cell cycle arrest and increased reactive oxygen species generation in HeLa cervical cancer cells .

- Synergistic Effects with Chemotherapy : Studies indicate that quercetin can enhance the efficacy of conventional chemotherapy agents. For example, it has been shown to sensitize breast cancer cells to doxorubicin treatment .

- Inhibition of Tumor Growth : In vivo studies have reported that formulations containing quercetin can inhibit tumor growth significantly. For instance, nanoparticles loaded with quercetin were effective against liver cancer cells by inducing cell death in a concentration-dependent manner .

Antioxidant Activity

The antioxidant properties of this compound are critical for its therapeutic potential:

- Mechanisms of Action : Quercetin acts through various mechanisms to exert its antioxidant effects. The substitution of hydroxyl groups by glucose enhances its ability to neutralize free radicals, thereby protecting cells from oxidative damage .

- Comparative Efficacy : Research comparing different forms of quercetin indicates that this compound exhibits superior antioxidant activity compared to other derivatives under certain conditions .

Antimicrobial Effects

This compound has demonstrated antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have shown that quercetin can inhibit the growth of various bacteria by interfering with quorum sensing mechanisms. This effect was observed in strains such as Pseudomonas aeruginosa and Serratia marcescens, where quercetin reduced motility and biofilm formation .

- Potential as a Natural Preservative : The antimicrobial activity of quercetin suggests its potential application as a natural preservative in food products to inhibit spoilage and pathogenic microorganisms .

Case Studies and Research Findings

化学反应分析

Acidic/Alkaline Hydrolysis

Q3,7DG undergoes hydrolysis in acidic or alkaline media, cleaving glycosidic bonds to release glucose and regenerate quercetin aglycone.

The C3 glucosidic bond is more resistant to hydrolysis due to steric hindrance from the adjacent hydroxyl groups, whereas the C7 bond is more labile under alkaline conditions .

Enzymatic Hydrolysis

β-Glucosidases in human gut microbiota selectively hydrolyze Q3,7DG:

Enzymatic hydrolysis enhances bioavailability by releasing quercetin, which is further metabolized .

Metabolic Transformations

In vivo, Q3,7DG undergoes phase I/II metabolism:

Methylation at the 3'-OH group reduces radical scavenging activity by 40% compared to the parent compound .

Antioxidant Mechanisms

Q3,7DG participates in hydrogen atom transfer (HAT) and single-electron transfer (SET) reactions:

| Mechanism | Key Parameters | Efficiency (vs Quercetin) |

|---|---|---|

| HAT | BDE (C3–OH: 78.3 kcal/mol) | 62% activity retention |

| SET | IP: 7.2 eV (gas phase) | 48% activity retention |

Glucosylation at C3 and C7 reduces spin density delocalization, lowering antioxidant efficacy compared to quercetin .

Glycosyl Transfer

Engineered glycosyltransferases synthesize Q3,7DG derivatives:

| Enzyme | Donor | Product | Yield |

|---|---|---|---|

| UGT78K1 (Glycine max) | UDP-glucose | Quercetin-3-O-gentiobioside | 91% |

| RHM2 (Arabidopsis) | UDP-rhamnose | Quercetin-3,7-O-rhamnoglucoside | 77% |

Enzymatic glycosylation at C7 enhances water solubility without significantly altering redox properties .

Stability Under Environmental Stressors

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Photooxidation → Quinone formation | 2.3 hours |

| High temperature (100°C) | Isomerization → Quercetin-7-O-β-D-glucoside | 45 minutes |

Oxidation at the catechol moiety (B-ring) dominates under UV exposure, forming stable quinones.

属性

CAS 编号 |

6892-74-6 |

|---|---|

分子式 |

C27H30O17 |

分子量 |

626.5 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-9-4-12(32)16-13(5-9)41-24(8-1-2-10(30)11(31)3-8)25(19(16)35)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |

InChI 键 |

BNSCASRSSGJHQH-DEFKTLOSSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

手性 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Key on ui other cas no. |

6892-74-6 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。